
Tobramycin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobramycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is known for its effectiveness in treating severe infections such as sepsis, meningitis, and respiratory tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure this compound .
Análisis De Reacciones Químicas
Reaction with β-Lactam Antibiotics
Tobramycin sulfate reacts with β-lactam antibiotics (e.g., piperacillin) via nucleophilic attack, leading to mutual inactivation. This reaction is critical in clinical compatibility studies.
Mechanism and Products
-
Nucleophilic ring-opening : The primary amino groups (e.g., 3″-NH₂) of tobramycin attack the β-lactam ring of piperacillin, forming a covalent adduct .
-
Structural confirmation : 2D NMR identified the product as a piperacillin-tobramycin conjugate at the 3″-NH₂ position .
Reaction Condition | Outcome | pH Dependency | Citation |
---|---|---|---|
pH 6.0 (Zosyn buffer) | 85% tobramycin inactivation in 2 hrs | High activity | |
pH 4.0 (acid-adjusted) | <5% inactivation after 2 hrs | Negligible |
Key factors :
-
Rate increases with higher pH due to deprotonation of amino groups (pKa values: 6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂) .
-
Temperature and β-lactam concentration also influence reaction kinetics .
pH-Dependent Stability and Reactivity
The protonation state of tobramycin’s amino groups dictates its nucleophilicity and stability.
Experimental Observations
-
Acidic conditions (pH 4.0) :
-
Neutral-to-alkaline conditions (pH 6.0–7.5) :
Structural resilience :
-
Stable in aqueous solutions at pH 3.0–6.5 when stored at 25°C .
-
No hazardous decomposition products reported under standard conditions .
Synthetic Derivatization Reactions
Tobramycin’s hydroxyl and amino groups enable targeted modifications for analog synthesis.
Key Modifications and Procedures
-
Sulfonation at 6″-OH :
-
Aminoalkylation :
-
Guanidination :
Derivative | Modification Site | Biological Activity | Citation |
---|---|---|---|
6″-Aminoalkylamino | 6″-OH | Comparable to parent compound | |
6″-Guanidino | 6″-OH | Enhanced against P. aeruginosa |
Stability in Formulation Excipients
This compound formulations include stabilizers and pH adjusters that influence reactivity:
-
Sodium metabisulfite : Added as an antioxidant but may cause sulfite sensitivity .
-
Edetate disodium : Chelates metal ions to prevent catalytic degradation .
-
pH adjustment : Sulfuric acid or NaOH maintains pH 3.0–6.5 for optimal stability .
Incompatibilities :
-
Avoid mixing with β-lactams or penicillins without pH adjustment .
-
No reported incompatibilities with common IV fluids (e.g., 0.9% NaCl) .
Thermal and Hydrolytic Degradation
Aplicaciones Científicas De Investigación
Clinical Applications
Tobramycin sulfate is utilized in several clinical scenarios:
- Respiratory Infections : It is frequently administered via nebulization to manage chronic lung infections in cystic fibrosis patients. Inhaled tobramycin significantly reduces the frequency of pulmonary exacerbations associated with Pseudomonas aeruginosa infections .
- Ophthalmic Infections : Tobramycin is available in eye drop formulations for treating superficial bacterial infections such as conjunctivitis. It can be combined with dexamethasone to reduce inflammation .
- Systemic Infections : The injectable form of tobramycin is indicated for severe infections, including sepsis, meningitis, and complicated urinary tract infections. Its use is critical in cases where patients are infected with multidrug-resistant organisms .
Efficacy and Tolerability
Clinical studies have shown that this compound is well tolerated among patients. A comprehensive review of 3,506 patients indicated a satisfactory response rate exceeding 86%, with adverse effects reported in only 3.9% of cases. Notably, nephrotoxicity occurred in 1.5% of patients, while neurological side effects were observed in 0.6% .
Table 1: Summary of Clinical Efficacy
Infection Type | Response Rate (%) | Adverse Effects (%) | Notable Side Effects |
---|---|---|---|
Respiratory Infections | >86 | 3.9 | Nephrotoxicity (1.5%), Neurological (0.6%) |
Urinary Tract Infections | >85 | 4.0 | Renal impairment |
Skin and Soft Tissue | >90 | 3.5 | Local irritation |
Case Study 1: Cystic Fibrosis Management
A study involving cystic fibrosis patients demonstrated that inhaled tobramycin reduced hospitalizations due to pulmonary exacerbations by approximately 60% when compared to standard care without inhaled antibiotics . Patients showed improved lung function metrics and decreased bacterial load over a six-month treatment period.
Case Study 2: Treatment of Severe Sepsis
In a cohort study examining the use of intravenous tobramycin for severe sepsis caused by Gram-negative bacteria, the overall mortality rate was significantly lower in patients receiving combination therapy with beta-lactams compared to those treated with beta-lactams alone . The combination therapy leveraged the synergistic effects of the two antibiotic classes.
Mecanismo De Acción
Tobramycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the formation of the 70S complex . This inhibition of protein synthesis leads to bacterial cell death. The compound also interacts with RNA-aptamers, which are artificially created molecules designed to bind to specific targets .
Comparación Con Compuestos Similares
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A semi-synthetic derivative of kanamycin with enhanced stability against bacterial enzymes.
Uniqueness of Tobramycin Sulfate: this compound is unique in its high efficacy against Pseudomonas aeruginosa, making it a critical antibiotic for treating infections in cystic fibrosis patients . Its ability to be administered via inhalation, injection, and topical application adds to its versatility in clinical settings .
Actividad Biológica
Tobramycin sulfate is an aminoglycoside antibiotic with significant biological activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores its mechanisms of action, efficacy in clinical settings, and variations in biological activity based on structural modifications.
Tobramycin exerts its antibacterial effects primarily through two mechanisms:
- Immediate Bactericidal Effect : It disrupts the bacterial cell membrane, leading to cell lysis.
- Delayed Bactericidal Effect : It inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death .
Efficacy Against Bacterial Strains
This compound has been shown to be particularly effective against various bacterial strains. Its in vitro activity is comparable to other aminoglycosides but demonstrates superior efficacy against Pseudomonas aeruginosa. A summary of clinical effectiveness is provided in the table below:
Clinical Studies and Case Reports
A comprehensive review of clinical trials involving 3,506 patients indicated that this compound is well tolerated, with drug-related adverse effects reported in only 3.9% of cases. These included minor reactions affecting the nervous system (0.6%) and kidneys (1.5%) .
Case Study: Cystic Fibrosis Treatment
Inhaled tobramycin has been extensively studied for patients with cystic fibrosis (CF). A study comparing inhaled versus intravenous tobramycin found that both forms were effective; however, inhaled tobramycin resulted in higher local concentrations in sputum compared to serum, suggesting a targeted effect on lung pathogens without significant systemic exposure .
Structural Modifications and Biological Activity
Recent studies have explored modifications of the tobramycin structure to enhance its antibacterial properties. For example, 6″-modified derivatives of tobramycin have shown improved potency against resistant strains of Pseudomonas aeruginosa, with resistance indices significantly lower than that of the parent compound . These modifications maintain the core mechanism of action while potentially reducing cytotoxicity towards eukaryotic cells.
Table: Comparison of Tobramycin and Its Derivatives
Compound | Resistance Index (P. aeruginosa) | Cytotoxicity (HEK293T cells) | Mechanism |
---|---|---|---|
Tobramycin | >256 | Higher | Protein synthesis inhibition |
6″-Modified Derivative | 4-16 | Lower | Protein synthesis inhibition |
Q & A
Q. Basic: What methodological steps ensure the chemical stability of Tobramycin sulfate in experimental solutions?
Answer:
this compound’s stability is influenced by storage conditions and solvent composition. Key steps include:
- Temperature Control : Store lyophilized powder at 2–6°C (short-term) or -20°C (long-term) to prevent hydrolysis .
- pH Monitoring : Maintain solutions within pH 4.5–6.5 (USP guidelines) to avoid degradation; use buffered saline for in vitro studies .
- Analytical Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., USP method: C18 column, mobile phase with tris(hydroxymethyl)aminomethane) to quantify degradation products .
Table 1: Stability Parameters for this compound
Parameter | Requirement (USP) | Common Deviations |
---|---|---|
Storage Temperature | 2–6°C (lyophilized) | Degradation above 25°C |
pH Range | 4.5–6.5 | Precipitation at extremes |
Purity Threshold | ≥98% (HPLC) | Impurities from hydrolysis |
Q. Basic: What are the standard pharmacopeial assays for validating this compound purity?
Answer:
USP and international pharmacopeias mandate:
- Chromatographic Purity : HPLC with derivatization using 2,4-dinitrofluorobenzene to resolve tobramycin from related substances (e.g., nebramycin factors) .
- Heavy Metal Testing : Limit ≤20 ppm via atomic absorption spectroscopy .
- Water Content : ≤5.0% using Karl Fischer titration .
- Sterility Testing : Membrane filtration for injectable formulations, adhering to USP <71> .
Q. Advanced: How to design in vitro models to study this compound’s efficacy against biofilm-forming bacteria?
Answer:
Biofilm models require:
- Strain Selection : Use clinical isolates (e.g., Pseudomonas aeruginosa PAO1) with documented aminoglycoside resistance .
- Biofilm Growth : Optimize using peg-lid plates with tryptic soy broth, 48-hour incubation .
- Dosing Strategy : Test sub-MIC concentrations (e.g., 0.5–8 µg/mL) to assess biofilm disruption without planktonic inhibition .
- Synergy Studies : Combine with β-lactams (e.g., ceftazidime) and quantify synergy via fractional inhibitory concentration (FIC) indices .
Key Data Interpretation Challenge : Distinguish between biofilm eradication vs. dispersal using confocal microscopy with LIVE/DEAD staining .
Q. Advanced: How to reconcile contradictory findings in this compound nephrotoxicity studies?
Answer: Contradictions often arise from variability in:
- Animal Models : Rat vs. primate pharmacokinetics (e.g., tubular uptake differences) .
- Dosing Regimens : Single high-dose vs. cumulative low-dose protocols; measure urinary biomarkers (KIM-1, NGAL) for early toxicity .
- Statistical Adjustments : Use multivariate regression to control for confounders (e.g., baseline renal function) .
Methodological Recommendation : Conduct meta-analyses with strict inclusion criteria (e.g., standardized SCr thresholds) and subgroup analysis by dosing schedule .
Q. Basic: What protocols ensure accurate quantification of this compound in biological matrices?
Answer:
- Sample Preparation : Deproteinize serum/plasma with acetonitrile (3:1 ratio) to minimize matrix interference .
- LC-MS/MS Setup : Use a hydrophilic interaction liquid chromatography (HILIC) column and positive ionization mode for optimal sensitivity .
- Calibration Standards : Prepare in blank matrix (0.1–50 µg/mL) with deuterated internal standard (e.g., tobramycin-d5) .
Q. Advanced: How to optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound dosing?
Answer:
- In Silico Modeling : Use non-linear mixed-effects software (e.g., NONMEM) with covariates like creatinine clearance and body weight .
- PD Targets : Aim for AUC/MIC >100 for Gram-negative infections; adjust for post-antibiotic effect (PAE) duration .
- Validation : Compare simulated concentrations with clinical trial data using goodness-of-fit plots .
Q. Basic: How do international pharmacopeial standards for this compound differ?
Answer:
Table 2: Comparative Pharmacopeial Standards
Parameter | USP 35 | EP 11.0 | JP 18 |
---|---|---|---|
Assay Range | 90–110% | 95–105% | 90–110% |
Heavy Metals | ≤20 ppm | ≤10 ppm | ≤20 ppm |
Bacterial Endotoxins | ≤2.5 IU/mg | ≤1.0 IU/mg | ≤2.5 IU/mg |
Methodological harmonization is limited; researchers must validate methods per regional requirements .
Q. Advanced: What strategies resolve discrepancies in this compound’s ototoxicity mechanisms?
Answer:
- In Vitro vs. In Vivo Models : Compare cochlear hair cell lines (e.g., HEI-OC1) with guinea pig auditory brainstem response (ABR) thresholds .
- Oxidative Stress Markers : Quantify mitochondrial ROS and glutathione levels to differentiate direct toxicity from secondary pathways .
- Gene Expression Profiling : Use RNA-seq to identify upregulated apoptotic pathways (e.g., caspase-3) in vestibular ganglia .
Propiedades
Número CAS |
49842-07-1 |
---|---|
Fórmula molecular |
C36H84N10O38S5 |
Peso molecular |
1425.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |
Clave InChI |
NZKFUBQRAWPZJP-BXKLGIMVSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Números CAS relacionados |
32986-56-4 (Parent) |
Sinónimos |
Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.